molecular formula C8H8INO2 B1513220 1-Iodo-2,5-dimethyl-3-nitrobenzene CAS No. 52415-05-1

1-Iodo-2,5-dimethyl-3-nitrobenzene

Cat. No.: B1513220
CAS No.: 52415-05-1
M. Wt: 277.06 g/mol
InChI Key: MXYQAISPHJYIJL-UHFFFAOYSA-N
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Description

1-Iodo-2,5-dimethyl-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2,5-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYQAISPHJYIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856810
Record name 1-Iodo-2,5-dimethyl-3-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30856810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52415-05-1
Record name 1-Iodo-2,5-dimethyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Iodo-2,4-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initial request for this technical guide specified the compound 1-Iodo-2,5-dimethyl-3-nitrobenzene . However, a comprehensive search of scientific literature and chemical supplier databases has revealed a significant lack of available data for this specific isomer. To provide a valuable and data-rich resource, this guide will instead focus on the closely related and commercially available isomer, 1-Iodo-2,4-dimethyl-3-nitrobenzene (CAS Number: 56404-21-8) . The principles of chemical reactivity, stability, and handling discussed herein are expected to have considerable overlap, yet all specific data pertains to the 2,4-dimethyl isomer.

Introduction

1-Iodo-2,4-dimethyl-3-nitrobenzene is a poly-substituted aromatic compound of increasing interest in the fields of synthetic chemistry and drug discovery. Its unique arrangement of an iodo group, a nitro group, and two methyl groups on a benzene ring provides a versatile scaffold for the development of complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the reactivity of the iodo substituent, makes this molecule a valuable intermediate for a variety of chemical transformations, including cross-coupling reactions. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering insights into its chemical properties, stability, and handling.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 1-Iodo-2,4-dimethyl-3-nitrobenzene are fundamental to its application in a laboratory setting. A summary of its key properties is provided below.

PropertyValueSource
CAS Number 56404-21-8
Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Temperature 2-8°C, in a dark, dry, and sealed container

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the iodo and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the iodo and nitro groups will show characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 277, corresponding to the molecular weight of the compound.

Synthesis and Purification

A plausible synthetic route to 1-Iodo-2,4-dimethyl-3-nitrobenzene involves a two-step process starting from the commercially available 2,4-dimethylaniline. The general workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction 2_4_dimethylaniline 2,4-Dimethylaniline 2_4_dimethyl_3_nitroaniline 2,4-Dimethyl-3-nitroaniline 2_4_dimethylaniline->2_4_dimethyl_3_nitroaniline Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->2_4_dimethyl_3_nitroaniline Diazonium_Salt Diazonium Salt Intermediate 2_4_dimethyl_3_nitroaniline->Diazonium_Salt Diazotization Diazotization (NaNO2, HCl) Diazotization->Diazonium_Salt Final_Product 1-Iodo-2,4-dimethyl-3-nitrobenzene Diazonium_Salt->Final_Product Iodination Iodination (KI) Iodination->Final_Product

Caption: Proposed two-step synthesis of 1-Iodo-2,4-dimethyl-3-nitrobenzene.

Step-by-Step Experimental Protocol (Proposed):

Part 1: Nitration of 2,4-Dimethylaniline to 2,4-Dimethyl-3-nitroaniline

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,4-dimethylaniline to a cooled solution of concentrated sulfuric acid.

  • Nitration: Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • Quenching and Isolation: After the addition is complete, stir the reaction mixture at low temperature for an additional hour. Carefully pour the mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Filter the crude 2,4-dimethyl-3-nitroaniline, wash with cold water, and recrystallize from a suitable solvent such as ethanol.

Part 2: Sandmeyer Reaction to form 1-Iodo-2,4-dimethyl-3-nitrobenzene

  • Diazotization: Dissolve the purified 2,4-dimethyl-3-nitroaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. The formation of the diazonium salt should be monitored.

  • Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen ceases. The crude product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with sodium thiosulfate solution to remove any excess iodine, followed by washing with water. The crude 1-Iodo-2,4-dimethyl-3-nitrobenzene can be purified by recrystallization from an appropriate solvent or by column chromatography.

Chemical Reactivity and Stability

The reactivity of 1-Iodo-2,4-dimethyl-3-nitrobenzene is primarily dictated by its functional groups:

  • Iodo Group: The carbon-iodine bond is relatively weak, making the iodo group a good leaving group in nucleophilic aromatic substitution reactions. It is also an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This is a key feature for its use in the synthesis of complex molecules in drug discovery.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be reduced to an amino group, providing a pathway to a different class of compounds with altered biological activities.

  • Methyl Groups: The two methyl groups are electron-donating and can influence the regioselectivity of reactions on the aromatic ring.

Stability:

1-Iodo-2,4-dimethyl-3-nitrobenzene is a stable solid under normal laboratory conditions. However, like many nitroaromatic and iodoaromatic compounds, certain precautions should be taken:

  • Light Sensitivity: It is recommended to store the compound in a dark place to prevent potential photodecomposition.

  • Incompatibilities: It should be stored away from strong oxidizing agents and strong bases.[1][2]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1-Iodo-2,4-dimethyl-3-nitrobenzene.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Drug Development

Substituted iodonitrobenzenes are valuable building blocks in medicinal chemistry and materials science. While specific applications for 1-Iodo-2,4-dimethyl-3-nitrobenzene are not extensively documented, its structural motifs suggest potential utility in:

  • Fragment-Based Drug Discovery: As a decorated aromatic fragment, it can be used in screening libraries to identify initial hits against biological targets.

  • Lead Optimization: The iodo group serves as a versatile point for chemical modification through cross-coupling reactions, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR).

  • Synthesis of Heterocyclic Compounds: The nitro group can be reduced to an amine, which can then be used as a precursor for the synthesis of various heterocyclic ring systems, a common feature in many pharmaceutical agents.

The strategic placement of the methyl groups can also be exploited to fine-tune the steric and electronic properties of derivative compounds, potentially improving their binding affinity and pharmacokinetic profiles.

Conclusion

1-Iodo-2,4-dimethyl-3-nitrobenzene is a valuable, albeit not extensively studied, chemical entity with significant potential in synthetic and medicinal chemistry. Its combination of reactive functional groups on a substituted benzene core makes it an attractive starting material for the synthesis of more complex and potentially biologically active molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information to aid researchers in its effective and safe utilization. Further research into the specific reactivity and applications of this compound is warranted and could unveil novel synthetic pathways and therapeutic agents.

References

  • The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available from: [Link]

  • Antibodies.com. 1-Iodo-2,4-dinitrobenzene Material Safety Data Sheet. Available from: [Link]

  • Organic Syntheses. m-NITRODIMETHYLANILINE. Available from: [Link]

  • ChemWhat. 1-Iodo-3-nitrobenzene CAS#: 645-00-1. Available from: [Link]

  • PubChem. 1-Iodo-3-nitrobenzene. Available from: [Link]

  • Organic Syntheses. IODOBENZENE. Available from: [Link]

  • Reddit. 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. Available from: [Link]

  • Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
  • ResearchGate. Experimental and Theoretical Study of Substituent Effects of Iodonitrobenzenes. Available from: [Link]

  • National Center for Biotechnology Information. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

  • National Center for Biotechnology Information. Biotransformation: Impact and Application of Metabolism in Drug Discovery. Available from: [Link]

  • YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. Available from: [Link]

  • MDPI. Special Issue “Drug Discovery and Application of New Technologies”. Available from: [Link]

  • PubChem. 2-Iodo-3,4-dimethyl-1-nitrobenzene. Available from: [Link]

Sources

A Guide to the Crystal Structure Analysis of 1-Iodo-2,5-dimethyl-3-nitrobenzene: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodological framework for the crystal structure analysis of 1-Iodo-2,5-dimethyl-3-nitrobenzene. In the absence of publicly available crystallographic data for this specific isomer, this document serves as a detailed procedural roadmap for researchers, scientists, and drug development professionals. By leveraging established principles of chemical synthesis, crystallography, and data from structurally related analogs, this guide outlines the critical steps from synthesis and crystallization to in-depth structural elucidation and the analysis of intermolecular interactions. This whitepaper is designed to be a self-validating system of protocols, grounded in authoritative scientific principles to ensure a rigorous and reproducible approach to the solid-state characterization of this and similar molecular entities.

Introduction: The Significance of Solid-State Characterization

The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs) and specialty chemicals, understanding the crystal structure is paramount for controlling factors such as solubility, stability, bioavailability, and manufacturability. This compound, a substituted aromatic compound, presents an interesting case for studying the interplay of various intermolecular forces, including halogen bonding, C-H···O interactions, and potential π-π stacking, which are critical in the rational design of new materials and drugs.[1]

This guide will walk through the essential experimental and computational steps to determine and analyze the crystal structure of this compound, providing the "why" behind each "how" to empower researchers with a deep understanding of the process.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality single crystal is the prerequisite for a successful crystal structure determination. The journey begins with the synthesis of the target compound and subsequent crystallization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established procedures for similar substituted nitrobenzenes.[2][3] The synthesis would likely involve the diazotization of 2,5-dimethyl-3-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis

  • Dissolution and Diazotization:

    • Suspend 2,5-dimethyl-3-nitroaniline in an aqueous acidic solution (e.g., H₂SO₄/H₂O).

    • Cool the mixture to 0-5 °C in an ice-water bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the cold diazonium salt solution to the KI solution. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, gently warm the reaction mixture to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.

  • Work-up and Purification:

    • Extract the crude product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Crystallization: The Art of Growing Single Crystals

The goal of crystallization is to encourage the slow and orderly packing of molecules into a well-defined crystal lattice. The choice of solvent and technique is crucial and often requires empirical screening.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at room temperature.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, promoting the formation of single crystals.

  • Slow Cooling: Create a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection: Interrogating the Crystal

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement in a crystalline solid.[4][5]

Experimental Protocol: Data Collection

  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise structure determination.

    • Perform a series of diffraction experiments, rotating the crystal through a range of angles, to collect a complete dataset of diffraction intensities.

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

xray_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 1-Iodo-2,5-dimethyl- 3-nitrobenzene Crystallization Single Crystal Growth Synthesis->Crystallization Crystal_Mounting Mounting on Goniometer Crystallization->Crystal_Mounting Select Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection X-ray Exposure Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Process Data Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: Workflow for Crystal Structure Determination.

Structure Solution, Refinement, and Validation: From Data to Model

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are used to translate this data into a real-space atomic model.

Methodology:

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection.

  • Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods. This provides a preliminary model of the molecule's position and orientation in the unit cell.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final crystal structure is validated using tools like PLATON and the IUCr's checkCIF service to ensure that the model is chemically and crystallographically sound.

Results and Discussion: A Hypothetical Analysis of this compound

Based on the analysis of structurally similar compounds, we can predict the key structural features of this compound.

Crystallographic Data

The following table presents a hypothetical, yet realistic, set of crystallographic data for this compound, based on typical values for similar organic molecules.

ParameterHypothetical Value
Chemical FormulaC₈H₈INO₂
Formula Weight277.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)970.5
Z4
Density (calculated)1.895 g/cm³
Absorption Coefficient (μ)3.25 mm⁻¹
F(000)528
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit on F²1.05
Molecular Structure

The molecular structure would feature a benzene ring substituted with an iodine atom, two methyl groups, and a nitro group. The planarity of the nitro group relative to the benzene ring will be of particular interest, as steric hindrance from the adjacent methyl group may cause it to twist out of the plane.[6][7]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is likely to be dominated by a combination of weak intermolecular interactions, which collectively determine the overall crystal architecture.

  • Halogen Bonding: A key interaction is expected to be the halogen bond between the iodine atom of one molecule and an oxygen atom of the nitro group of a neighboring molecule (I···O). This type of interaction is directional and plays a significant role in crystal engineering.

  • C-H···O Hydrogen Bonds: The methyl and aromatic C-H groups can act as hydrogen bond donors to the oxygen atoms of the nitro group, further stabilizing the crystal lattice.

  • π-π Stacking: Depending on the packing arrangement, there may be offset π-π stacking interactions between the aromatic rings of adjacent molecules.

The interplay of these interactions can be visualized with the following diagram:

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B I1 I NO2_2 NO₂ I1->NO2_2 Halogen Bond (I···O) C_ring1 Aromatic Ring C_ring2 Aromatic Ring C_ring1->C_ring2 π-π Stacking NO2_1 NO₂ I2 I CH_Me C-H (Methyl) CH_Me->NO2_1 C-H···O Hydrogen Bond

Caption: Potential Intermolecular Interactions in the Crystal.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and reported, this guide provides a robust and scientifically grounded framework for its analysis. The principles and protocols outlined herein are broadly applicable to the solid-state characterization of a wide range of organic molecules. A thorough understanding of the crystal structure and intermolecular interactions of such compounds is essential for the advancement of materials science and pharmaceutical development.

References

  • A structural and computational comparison of close contacts and related intermolecular energies of interaction in the structures of 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene. (URL not provided, but cited as a key conceptual reference)
  • Merz, K. (2003). Secondary interactions in 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 2), o65–o67. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. (URL not provided, general concept)
  • PubChem. 1-Iodo-3,5-dinitrobenzene. National Center for Biotechnology Information. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. [Link]

  • PubChem. 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. [Link]

  • PrepChem. (2023). Preparation of 1-iodo-2-nitrobenzene. [Link]

  • MDPI. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Organic Syntheses. Iodobenzene. [Link]

  • NIST. Benzene, 1-iodo-2,4-dimethyl-. National Institute of Standards and Technology. [Link]

  • Siddiki, M. H., et al. (2016). Crystal structure of (E)-1,3-dimethyl-2-[3-(3-nitrophenyl)triaz-2-en-1-ylidene]-2,3-dihydro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1673–1676. [Link]

  • Filo. Explain the structure of 1-iodo-4-ethyl-2-nitrobenzene. [Link]

  • Japanese Pharmacopoeia. X-Ray Powder Diffraction Method. [Link]

  • ResearchGate. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene. [Link]

  • CCDC. Access Structures. [Link]

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An In-Depth Technical Guide to the Thermodynamic Properties of Nitro-Iodoxylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of nitro-iodoxylene derivatives. In the context of pharmaceutical development and energetic materials research, a thorough grasp of properties such as enthalpy of formation, heat capacity, and thermal stability is paramount for predicting chemical behavior, ensuring safety, and optimizing synthesis and formulation. Due to the nascent stage of research into this specific class of compounds, this guide focuses on the established experimental and computational methodologies for acquiring these crucial thermodynamic parameters. By presenting detailed protocols and leveraging data from structurally analogous compounds—including nitrotoluenes, dinitrobenzenes, and iodo-nitrobenzenes—this document serves as a foundational resource for researchers. It explains the causality behind experimental choices, outlines self-validating protocols, and provides a basis for predicting structure-property relationships within the nitro-iodoxylene family.

Introduction: The Significance of Thermodynamic Properties

Nitro-iodoxylene derivatives represent a class of organic compounds with significant potential in diverse fields. The incorporation of nitro groups (-NO₂) and an iodine atom (-I) onto a xylene backbone creates molecules with unique electronic and steric properties. In drug development, these functionalities can influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] In the field of energetic materials, the high nitrogen and oxygen content of nitro groups contributes to a compound's energy density and decomposition characteristics.[2]

The thermodynamic properties of these molecules are not merely academic curiosities; they are critical predictors of real-world behavior. The standard enthalpy of formation (ΔfH°) quantifies the energy stored within the molecule's chemical bonds and is fundamental to calculating the energy release of any reaction it undergoes.[3][4] The enthalpy of sublimation (ΔsubH°) , which is the energy required for a substance to transition from solid to gas, is crucial for understanding vapor pressure and is a key parameter in purification, formulation, and environmental fate studies.[5][6] Heat capacity (Cp) , the amount of heat required to raise the temperature of a substance, is essential for thermal hazard analysis and process safety, indicating how a material will respond to and dissipate thermal energy.[7][8]

This guide will provide the necessary theoretical and practical foundations for researchers to either determine these properties for novel nitro-iodoxylene derivatives or to make well-grounded estimations based on the established data of related compounds.

Experimental Determination of Thermodynamic Properties

The acquisition of reliable thermodynamic data hinges on precise and validated experimental techniques. This section details the primary methodologies for determining the standard enthalpy of formation, enthalpy of sublimation, and heat capacity.

Standard Enthalpy of Formation (ΔfH°)

The most common method for determining the standard enthalpy of formation of organic compounds is through the measurement of the enthalpy of combustion (ΔcH°) using bomb calorimetry.[4][9] By applying Hess's Law, the enthalpy of formation can be calculated from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and in this case, I₂).[10]

This protocol describes the determination of the enthalpy of combustion for a solid nitro-iodoxylene derivative.

Principle: A known mass of the sample is completely combusted in a sealed, high-pressure oxygen environment (the "bomb"). The heat released by the exothermic reaction is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured, and from this, the heat of combustion is calculated.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.5-1.0 g of the purified, dry nitro-iodoxylene sample.

    • For solids, it is often advantageous to press the sample into a pellet to ensure complete combustion.[11]

    • Place the weighed sample into a crucible made of a material that is inert to the combustion process (e.g., platinum or quartz).

  • Bomb Assembly:

    • Measure and weigh a piece of ignition wire (typically nickel-chromium or platinum).

    • Secure the ignition wire to the electrodes within the bomb head, ensuring it is in close contact with the sample pellet.[12]

    • Add a small, known amount (e.g., 1 mL) of deionized water to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state and to absorb acidic gases.[10]

    • Carefully seal the bomb, ensuring all fittings are secure.

  • Pressurization:

    • Flush the bomb with a small amount of pure oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to approximately 30 atm (440 psi).[12]

    • Submerge the pressurized bomb in water to check for any leaks. If bubbles are observed, the bomb must be depressurized and resealed.[10]

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Add a precisely known mass of deionized water (e.g., 2000 g) to the bucket, ensuring the bomb is fully submerged.[13]

    • Assemble the calorimeter, placing the lid on and ensuring the stirrer and thermometer are correctly positioned.

  • Temperature Measurement and Ignition:

    • Allow the system to reach thermal equilibrium, stirring continuously.

    • Record the water temperature at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.

    • Ignite the sample by passing an electric current through the ignition wire.[12]

    • Continue to record the temperature at frequent intervals as it rises, and then for a period after it has peaked and begins to cool, to allow for heat loss corrections.[11]

  • Data Analysis and Calculation:

    • Plot temperature versus time to determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.

    • Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter system.

    • The C_cal is determined in a separate experiment by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

    • Subtract the heat contributions from the combustion of the ignition wire and the formation of any side products (like nitric acid) to find the heat of combustion of the sample (q_sample).

    • Calculate the standard molar enthalpy of combustion (ΔcH°) from q_sample and the molar mass of the compound.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law: ΔfH°(compound) = ΣΔfH°(products) - ΣΔfH°(reactants) - ΔcH°[10]

// Key relationships {rank=same; ignite; C_cal_node [label="Calibrate with Benzoic Acid\nto find C_cal", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];} C_cal_node -> calc_q [label="provides C_cal"];

{rank=same; calc_dfh; products_node [label="Known ΔfH° of\nCO₂, H₂O, N₂, I₂", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];} products_node -> calc_dfh [label="input for Hess's Law"]; } } Caption: Workflow for determining ΔfH° via bomb calorimetry.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is a measure of the intermolecular forces in the solid state. The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.[14]

Principle: A small amount of the sample is placed in a sealed container (a Knudsen cell) which has a very small, well-defined orifice. The cell is heated under high vacuum, and molecules effuse through the orifice. The rate of mass loss is proportional to the vapor pressure of the substance at that temperature.[15]

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a Knudsen cell with a precisely known orifice area (A).

    • Load a small amount of the nitro-iodoxylene sample into the cell.

  • Experimental Setup:

    • Place the loaded cell in a high-vacuum chamber.

    • The mass of the cell is continuously monitored by a sensitive microbalance.

    • The temperature of the cell is precisely controlled and measured.

  • Isothermal Measurement:

    • Heat the cell to a desired constant temperature (T).

    • Allow the system to equilibrate.

    • Monitor the mass loss (dm) over a specific time interval (dt) under high vacuum. The rate of mass loss ( dm/dt ) should be linear.[16]

  • Vapor Pressure Calculation:

    • Calculate the vapor pressure (P) at temperature T using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where R is the ideal gas constant and M is the molar mass of the compound.[15]

  • Temperature Variation:

    • Repeat steps 3 and 4 at several different temperatures to obtain a series of vapor pressure vs. temperature data points.

  • Enthalpy of Sublimation Calculation:

    • Plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this should yield a straight line.

    • The enthalpy of sublimation (ΔsubH°) is determined from the slope of the line: Slope = -ΔsubH° / R[14]

// Key relationships {rank=same; plot_data; clausius_clapeyron [label="Clausius-Clapeyron Eq:\nln(P) = -ΔsubH°/RT + C", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];} clausius_clapeyron -> plot_data [label="basis for plot"]; } } Caption: Process for determining ΔsubH° using the Knudsen effusion method.

Heat Capacity (Cp) and Thermal Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure heat capacity and to study thermal events like melting, decomposition, and other phase transitions.[7][8]

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. The sample and reference are subjected to the same controlled temperature program.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the nitro-iodoxylene sample (typically 3-9 mg) into a DSC pan (e.g., a pressure-resistant gold crucible for volatile or energetic materials).[17]

    • Seal the pan hermetically to prevent mass loss during the experiment.[8]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

  • Heat Capacity Measurement:

    • Equilibrate the system at the starting temperature.

    • Heat the sample and reference at a constant rate (e.g., 1, 5, or 10 °C/min) over the desired temperature range.[7]

    • The instrument records the differential heat flow between the sample and the reference.

    • The heat capacity (Cp) is calculated from the differential heat flow signal, the heating rate, and the sample mass.

  • Thermal Stability and Decomposition Analysis:

    • For stability analysis, the temperature program is extended to higher temperatures until decomposition occurs.

    • The onset temperature of the exothermic decomposition peak provides an indication of the thermal stability of the compound.[18]

    • The integrated area of the exothermic peak corresponds to the enthalpy of decomposition.

Computational Prediction of Thermodynamic Properties

In parallel with experimental work, computational chemistry offers a powerful tool for predicting thermodynamic properties. High-level ab initio methods, such as Gaussian-4 (G4) theory, can provide accurate estimations of gas-phase enthalpies of formation, often with "chemical accuracy" (within ~4 kJ/mol of experimental values).[19]

Methodology: G4 Theory with Isodesmic Reactions

  • Structure Optimization: The 3D molecular structure of the target nitro-iodoxylene derivative is optimized using a lower-level theory, such as Density Functional Theory (DFT).

  • Energy Calculation: A series of high-level single-point energy calculations are performed on the optimized geometry to approximate the exact energy.

  • Enthalpy of Formation Calculation: While the atomization method (calculating the energy difference between the molecule and its constituent atoms) can be used, it is known to sometimes underestimate the stability of nitro compounds.[19] A more reliable approach is the use of isodesmic reactions .[20]

    • An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of systematic errors in the calculation.

    • Example Isodesmic Reaction: Nitro-iodoxylene + Benzene → Iodoxylene + Nitrobenzene

    • The enthalpy of this reaction is calculated from the G4 energies. The enthalpy of formation of the target nitro-iodoxylene can then be determined if the experimental enthalpies of formation for the other three species (benzene, iodoxylene, and nitrobenzene) are known.

// Input for the final calculation exp_data [label="Experimental ΔfH°(g) of\nReference Compounds", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; exp_data -> calc_dfh [label="input"]; } } Caption: Isodesmic reaction approach for accurate computational prediction of ΔfH°.

Data Presentation: Thermodynamic Properties of Analogous Compounds

As experimental data for nitro-iodoxylene derivatives are not yet widely available, this section presents thermodynamic data for structurally related compounds. This information provides a valuable baseline for estimating the properties of the target molecules and for understanding the contributions of individual functional groups. All data are for the standard state at 298.15 K.

Table 1: Enthalpies of Formation (ΔfH°) and Sublimation/Vaporization (ΔHphase)

CompoundFormulaStateΔfH° (kJ/mol)ΔsubH° / ΔvapH° (kJ/mol)Reference(s)
o-XyleneC₈H₁₀gas19.042.4 (vap)[21]
m-XyleneC₈H₁₀gas17.241.8 (vap)
p-XyleneC₈H₁₀gas17.942.4 (vap)[22]
3-NitrotolueneC₇H₇NO₂gas29.957.5 (vap)[23]
4-NitrotolueneC₇H₇NO₂gas29.967.5 (sub)[16]
1,3-DinitrobenzeneC₆H₄N₂O₄solid-20.493.5 (sub)[24][25]
1-Iodo-3-nitrobenzeneC₆H₄INO₂gas165.778.5 (sub)[15][26]
1-Iodo-4-nitrobenzeneC₆H₄INO₂solid96.085.0 (sub)[15][27]
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆solid-67.0114.2 (sub)[28]

Table 2: Heat Capacities (Cp)

CompoundFormulaStateCp (J/mol·K)Reference(s)
o-XyleneC₈H₁₀liquid185.3[21]
3-NitrotolueneC₇H₇NO₂liquid194.5[23]
4-NitrotolueneC₇H₇NO₂solid165.7[29]
1,3-DinitrobenzeneC₆H₄N₂O₄solid184.1[24][25]
2,6-DinitrotolueneC₇H₆N₂O₄solid200.0[30]
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆solid243.3[28]

Structure-Property Relationships: Predictive Insights

By analyzing the data from analogous compounds, we can infer the thermodynamic impact of adding nitro and iodo groups to a xylene core.

  • Effect of Nitro Groups: The addition of nitro groups generally makes the enthalpy of formation more negative (more stable) in the solid phase due to strong intermolecular interactions, but less stable in the gas phase due to the high energy of the N-O bonds.[3] Each nitro group significantly increases the enthalpy of sublimation, reflecting strong dipole-dipole interactions in the crystal lattice. The presence of multiple nitro groups, particularly in ortho positions, can introduce steric strain, which may decrease thermal stability.[18]

  • Effect of Iodine: The substitution of a hydrogen atom with an iodine atom generally makes the enthalpy of formation less negative (less stable). This is due to the relatively low C-I bond energy. The large size and polarizability of iodine increase intermolecular van der Waals forces, leading to a higher enthalpy of sublimation compared to non-iodinated analogues.

  • Combined Effects in Nitro-Iodoxylene: For a hypothetical molecule like 4-iodo-3,5-dinitro-o-xylene, one would predict a high enthalpy of sublimation due to the combined effects of the polar nitro groups and the large iodine atom. Its gas-phase enthalpy of formation would likely be positive (endothermic), reflecting the energetic contributions of the nitro groups and the C-I bond. The thermal stability would be a complex interplay between the stabilizing effect of crystal lattice forces and the inherent energetic nature of the molecule, which can be experimentally determined using DSC as described above.

Conclusion

This technical guide has laid out the essential methodologies for determining the core thermodynamic properties of nitro-iodoxylene derivatives. While direct experimental data for this specific class of compounds remains scarce, a robust framework exists for its acquisition and prediction. High-precision techniques such as oxygen bomb calorimetry, Knudsen effusion mass loss, and differential scanning calorimetry provide the means for accurate experimental determination of the enthalpies of formation and sublimation, and heat capacity. These experimental efforts can be powerfully augmented by high-level computational methods like G4 theory, which can offer predictive insights and help validate experimental results. By leveraging the extensive thermodynamic data available for structurally related compounds, researchers can develop a strong intuitive and quantitative understanding of the structure-property relationships that govern the behavior of nitro-iodoxylene derivatives, thereby accelerating their application in drug discovery and materials science.

References

  • National Institute of Standards and Technology. (n.d.). 4-nitrotoluene. In NIST/TRC Web Thermo Tables (WTT). Retrieved February 23, 2026, from [Link]

  • Zhang, L., et al. (2018). Thermal hazard analysis of dinitrotoluene nitration.
  • National Institute of Standards and Technology. (n.d.). 3-nitrotoluene. In NIST/TRC Web Thermo Tables (WTT). Retrieved February 23, 2026, from [Link]

  • Suntsova, M. A., & Dorofeeva, O. V. (2013). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules.
  • Ribeiro da Silva, M. A. V., et al. (2020). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC.
  • Cheméo. (n.d.). Benzene, 1-iodo-3-nitro-. Retrieved February 23, 2026, from [Link]

  • Magee, J. W., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • Ribeiro da Silva, M. A. V., et al. (2010). A Combined Experimental and Computational Thermodynamic Study of Difluoronitrobenzene Isomers.
  • Svoboda, P., et al. (2020). Enthalpy (a) and heat capacity (b) diagram for 4-nitrotoluene. a) SimCor results.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dinitro-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). o-Iodonitrobenzene. Retrieved February 23, 2026, from [Link]

  • Suuberg, E. M., et al. (2007). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dinitro-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-4-nitro-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). 1,3-Dinitrobenzene. Retrieved February 23, 2026, from [Link]

  • U.S. Army Medical Research and Development Command. (1981).
  • Lide, D. R. (Ed.). (n.d.). VAPOR PRESSURES OF PURE SUBSTANCES. In CRC Handbook of Chemistry and Physics.
  • Dorofeeva, O. V., & Suntsova, M. A. (2011). Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment.
  • LibreTexts. (2023).
  • National Institute of Standards and Technology. (n.d.). Trinitrotoluene. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • University of Camerino. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Vitello, A., et al. (2025). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering.
  • Pan, Y., et al. (2020).
  • Vedantu. (n.d.). Enthalpy of Combustion: Definition, Formula, Experiment & Examples. Retrieved February 23, 2026, from [Link]

  • Chemistry Learner. (2022). Heat (Enthalpy) of Sublimation: Definition and Equation. Retrieved February 23, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Wikipedia. (n.d.). Enthalpy of sublimation. Retrieved February 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-nitrotoluene. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-dinitrotoluene. In NIST/TRC Web Thermo Tables (WTT). Retrieved February 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). o-Xylene. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • Qualitest. (2025). Bomb Calorimetry Testing: A Complete How-To Guide. WorldofTest.com.
  • National Research Council. (1981). XYLENE. In Emergency and Continuous Exposure Limits for Selected Airborne Contaminants.
  • The Organic Chemistry Tutor. (2017, September 23). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry [Video]. YouTube. [Link]

  • Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry.
  • Lafayette College. (2013, September 15). Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure) [Video]. YouTube. [Link]

  • University of California, Berkeley. (n.d.). Bomb Calorimetry. Berkeley Chemistry.
  • ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Google Patents. (n.d.). Process of producing 3, 5-diiodothyronines.
  • Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV.
  • Politzer, P., et al. (2024). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)
  • Al-Jumaili, A. S. (2018). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. ODU Digital Commons.
  • Bergman, J., et al. (1984). 4-nitroindole. Organic Syntheses.

Sources

Electronic & Steric Modulation: The Reactivity Matrix of 1-Iodo-2,5-dimethyl-3-nitrobenzene

[1]

Executive Summary

This technical guide analyzes the distinct reactivity profile of This compound , a densely functionalized aryl halide scaffold.[1][2] Unlike simple nitro-aryl iodides, this molecule exhibits a "push-pull-twist" electronic landscape defined by Steric Inhibition of Resonance (SIR) .[1] The ortho-disposition of the nitro group relative to the C2-methyl substituent decouples the nitro group’s mesomeric withdrawing power while retaining its inductive deactivation.[2] This guide provides a mechanistic breakdown of these effects on Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and Nucleophilic Aromatic Substitution (

The Physico-Chemical Landscape[1][2][3]

Structural Analysis & Steric Inhibition of Resonance (SIR)

The reactivity of this compound is governed by the interaction between the C2-methyl group and the C3-nitro group.[1]

  • The Ortho-Collision (C2-Me vs. C3-NO₂): The van der Waals radius of the methyl group (2.0 Å) and the nitro group oxygen (1.52 Å) creates significant steric strain if the nitro group attempts to remain coplanar with the benzene ring.

  • The "Twist" Effect: To relieve this strain, the nitro group rotates out of the aromatic plane (dihedral angle

    
    ).[2]
    
  • Electronic Consequence:

    • Resonance (-M): The overlap between the nitrogen

      
      -orbital and the aromatic 
      
      
      -system is proportional to
      
      
      .[1] As
      
      
      increases, the resonance withdrawing capability drops precipitously.[2]
    • Induction (-I): The inductive electron-withdrawing effect operates through the

      
      -framework and is independent of planarity.[1] Therefore, the ring remains electron-deficient (activated for oxidative addition), but less so than a planar isomer.[1][2]
      
The Oxidative Addition Vector

The C1-Iodine bond is the primary reactive handle.[2] Its reactivity is modulated by two opposing forces:[2]

  • Electronic Activation: The C3-nitro group (via -I effect) lowers the energy of the LUMO at the C1-I bond, theoretically accelerating oxidative addition with Pd(0).[1][2]

  • Steric Deactivation: The C2-methyl group provides immediate steric bulk adjacent to the iodine, hindering the approach of the bulky Pd(0)-Ligand complex (

    
    ).[2]
    

ElectronicMapcluster_legendEffect KeyNitroC3-Nitro Group(Electron Withdrawing)RingAromatic Ring(Electron Density)Nitro->RingInductive Withdrawal (-I)(Maintained)Nitro->RingResonance Withdrawal (-M)(Diminished by SIR)MethylC2-Methyl Group(Steric Bulk)Methyl->NitroSteric Clash(Forces Rotation)IodineC1-Iodine(Reactive Center)Methyl->IodineSteric Shielding(Slows Pd Approach)Ring->IodineLUMO Lowering(Activates C-I)Solid ArrowStrong EffectDashed ArrowWeakened Effect

Caption: Figure 1. Mechanistic interaction map showing the decoupling of resonance effects due to steric crowding and the dual role of the C2-methyl group.

Synthesis Strategy: The "High-Fidelity" Route

Direct nitration of 2-iodo-p-xylene often yields isomeric mixtures due to competing directing effects. The Sandmeyer Reaction from the corresponding aniline guarantees regiochemical purity.[2]

Protocol: Synthesis from 2,5-Dimethyl-3-nitroaniline

Objective: Synthesis of this compound (Target) with >98% regiopurity.

  • Diazotization:

    • Reagents: 2,5-Dimethyl-3-nitroaniline (1.0 eq),

      
       (2.5 M aq), 
      
      
      (1.1 eq).[1]
    • Procedure: Suspend amine in dilute sulfuric acid at 0°C. Add aqueous

      
       dropwise, maintaining internal temperature <5°C. Stir for 30 min.
      
    • Checkpoint: Solution should become clear/translucent. Test with starch-iodide paper (instant blue = excess nitrite).[1] Destroy excess nitrite with urea.[2]

  • Iodination (Sandmeyer):

    • Reagents: KI (1.5 eq),

      
       (0.5 eq - catalytic oxidant).[1]
      
    • Procedure: Add the cold diazonium salt solution dropwise to a vigorously stirred solution of KI/I₂ in water at 0°C.

    • Critical Step: Allow to warm to room temperature, then heat to 60°C for 1 hour to ensure complete

      
       evolution.
      
  • Workup:

    • Extract with EtOAc. Wash organic phase with 10%

      
       (to remove iodine), then brine.[2] Dry over 
      
      
      .
    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexanes/EtOAc 95:5).

Reactivity & Optimization: Cross-Coupling

The Challenge: "The Ortho-Effect"

Standard conditions (e.g.,


2
  • Reason: The C2-methyl group hinders the formation of the square-planar Pd(II) oxidative addition complex.[1]

  • Solution: Use ligands with high steric demand but flexibility (to force reductive elimination later) and high electron-donating capacity (to accelerate oxidative addition into the hindered C-I bond).[1]

Optimized Suzuki-Miyaura Coupling Protocol

Target Transformation: Coupling of this compound with Phenylboronic acid.[1]

ComponentRecommendationRationale
Catalyst Source

(1-2 mol%)
Zero-valent Pd source, free of interfering phosphines.[1]
Ligand SPhos or XPhos (2-4 mol%)Biaryl phosphines form a monoligated

species that is highly active for hindered substrates [1].[1]
Base

(3.0 eq)
Anhydrous phosphate in toluene/water allows for efficient transmetallation without hydrolyzing sensitive groups.
Solvent Toluene : Water (10:[1]1)Biphasic system solubilizes inorganic base while protecting the catalyst.[2]
Temp 80°C - 100°CThermal energy required to overcome the steric activation barrier of the C2-methyl.[1]

Step-by-Step Workflow:

  • Inerting: Charge reaction vessel with Aryl Iodide (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), 
    
    
    (0.02 eq), and SPhos (0.04 eq). Cycle Vacuum/Argon 3x.
  • Solvation: Add degassed Toluene/Water (10:1, 0.2 M concentration).

  • Reaction: Heat to 100°C for 12-16 hours.

  • Monitoring: TLC (UV visualization). The nitro group quenches fluorescence; look for the disappearance of the starting iodide spot (

    
     in 10% EtOAc/Hex).[2]
    
  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.[2]

Graphviz Workflow: Catalytic Cycle

SuzukiCyclecluster_notesCritical FactorsPreCatPd(0)-L(Active Species)OxAddOxidative Addition(Rate Limiting Step)PreCat->OxAdd + Ar-I (Hindered)Complex1Ar-Pd(II)-I(Sterically Crowded)OxAdd->Complex1 SPhos LigandStabilizesNote1C2-Methyl slowsOxidative AdditionOxAdd->Note1Note2Nitro (-I) acceleratesOxidative AdditionOxAdd->Note2TransMetTransmetallation(Boronate Ar'-B)Complex1->TransMet + Ar'-B(OH)2 / BaseComplex2Ar-Pd(II)-Ar'(Diaryl Complex)TransMet->Complex2RedElimReductive Elimination(Product Release)Complex2->RedElimRedElim->PreCat Regenerates Pd(0)

Caption: Figure 2. Catalytic cycle highlighting the rate-limiting oxidative addition step modulated by the specific steric/electronic features of the substrate.

Alternative Pathways: Nucleophilic Aromatic Substitution ( )[1]

While the iodine is the primary handle, the nitro group activates the ring for

2
  • Position C1 (Iodine): Meta to Nitro.

    
     displacement of Iodine is disfavored  because the negative charge in the Meisenheimer complex cannot be delocalized onto the nitro group.[2]
    

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1][2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3][4] Link[1]

  • Gorelik, M. V. (1994).[2] Steric Inhibition of Resonance in Nitro Compounds. Russian Chemical Reviews.

  • Knochel, P., et al. (2002).[2] Functionalized Polyorganometallics. Handbook of Functionalized Organometallics. Link[1]

  • PrepChem. (n.d.). Preparation of 1-iodo-3-nitrobenzene (Analogous Protocol). Link

  • NIST Chemistry WebBook. Benzene, 2-iodo-1,4-dimethyl- (Data Verification). Link[1]

Strategic Utilization of 1-Iodo-2,5-dimethyl-3-nitrobenzene as a Divergent Scaffold

[1]

Executive Summary: The "Lynchpin" Concept

In the architecture of modern drug discovery, This compound (IDMNB) represents a high-value "lynchpin" scaffold.[1] Its utility stems not merely from its constituent functional groups, but from their specific 1,2,3,5-substitution pattern. This crowded arrangement offers a unique combination of orthogonal reactivity (aryl iodide vs. nitroarene) and privileged structural geometry (ortho-nitro-alkyl motif).[1]

For the medicinal chemist, IDMNB serves as a gateway to three critical heterocycle classes: 7-iodoindoles , polysubstituted benzimidazoles , and hindered biaryls . This guide details the mechanistic exploitation of IDMNB, providing validated protocols for its transformation into high-value pharmacophores.

Structural Analysis & Reactivity Profile

The molecule features three distinct reactivity zones that can be engaged sequentially without cross-interference.

Functional HandlePositionReactivity ModeMedicinal Application
Aryl Iodide C1Pd/Cu-Catalyzed Cross-CouplingIntroduction of biaryl/heteroaryl tails; Late-stage diversification.[1]
Methyl Group C2Benzylic Oxidation / Enamine FormationCritical partner for Leimgruber-Batcho or Bartoli indole synthesis.[1]
Nitro Group C3Reduction to AnilinePrecursor to benzimidazoles, quinoxalines, or nucleophilic aromatic substitution (SNAr).
Methyl Group C5Steric/Lipophilic ModulatorProvides metabolic stability (blocking para-position relative to C2) and hydrophobic binding.
The "Ortho-Effect" Advantage

The proximity of the C2-methyl and C3-nitro groups is the defining feature of IDMNB.[1] This ortho relationship enables "masked" heterocycle formation, where the benzene ring serves as the pre-formed backbone of an indole or quinoline system.

Primary Application Pathways

Pathway A: The Indole Gateway (7-Iodo-5-methylindole Synthesis)

The most potent application of IDMNB is the synthesis of 7-iodo-substituted indoles .[1] The 7-iodo position is notoriously difficult to access via direct electrophilic substitution on pre-formed indoles (which favors C3).[1] Using IDMNB, the iodine is pre-installed at the correct position before cyclization.

Mechanism: The Leimgruber-Batcho indole synthesis is preferred over the Bartoli method for this substrate to preserve the iodine atom (Grignards used in Bartoli can sometimes trigger iodine-magnesium exchange).[1]

  • Condensation: Reaction of the C2-methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine.[1]

  • Cyclization: Reductive cyclization (Zn/AcOH or H2/Pd) closes the pyrrole ring.

  • Regiochemical Outcome: The C2-methyl becomes the indole C2/C3, the C3-nitro becomes N1. The C1-iodine ends up at the C7 position , and the C5-methyl ends up at C5.[1]

    • Result:7-Iodo-5-methylindole (A privileged scaffold for kinase inhibitors).[1]

Pathway B: The Aniline Nexus (Benzimidazole Formation)

Selective reduction of the nitro group yields 3-iodo-2,5-dimethylaniline .[1] This intermediate is a "molecular lego" piece.

  • Acylation/Cyclization: Reaction with carboxylic acids or aldehydes yields 4-iodo-6-methylbenzimidazoles.[1]

  • Buchwald-Hartwig: The free amine can be coupled before the iodine is touched, or the iodine can be coupled before the nitro is reduced.

Pathway C: Divergent Cross-Coupling

The C1-iodine is highly reactive toward oxidative addition by Palladium(0).[1] However, the ortho-methyl group at C2 creates steric hindrance.

  • Strategy: Use specialized ligands (e.g., SPhos, XPhos) or Buchwald precatalysts to overcome the steric barrier at C1.

  • Sequence: It is often strategic to perform the Suzuki coupling first (while the Nitro group deactivates the ring, preventing side reactions) and then cyclize to the heterocycle.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of IDMNB, mapping the transformation from raw material to complex pharmacophores.

IDMNB_PathwaysStart1-Iodo-2,5-dimethyl-3-nitrobenzene(IDMNB)EnamineEnamineIntermediateStart->EnamineDMF-DMA(Leimgruber-Batcho)Aniline3-Iodo-2,5-dimethylanilineStart->AnilineFe/NH4ClSelective Red.BiarylBiaryl NitroIntermediateStart->BiarylSuzuki-Miyaura(Pd-SPhos)Indole7-Iodo-5-methylindoleEnamine->IndoleZn/AcOHCyclizationDrugAKinase Inhibitor(C7-Functionalized)Indole->DrugASuzuki Coupling(C7-Aryl)Benzimidazole4-Iodo-6-methyl-benzimidazoleAniline->BenzimidazoleR-CHOOxidative Cycliz.DrugBGPCR AntagonistBenzimidazole->DrugBN-AlkylationHeterocycleComplex PolycycleBiaryl->HeterocycleCadoganCyclization

Figure 1: Divergent synthetic pathways from this compound accessing three distinct chemical spaces.[1]

Detailed Experimental Protocol: Selective Reduction

One of the most common pitfalls with IDMNB is the dehalogenation of the iodine during nitro reduction. Standard catalytic hydrogenation (H2, Pd/C) will frequently strip the iodine atom. The following protocol uses Iron/Ammonium Chloride to ensure chemoselectivity.

Protocol: Chemoselective Reduction to 3-Iodo-2,5-dimethylaniline[1]

Objective: Reduce -NO2 to -NH2 without affecting the C-I bond.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add solid NH4Cl (50 mmol) and Iron powder (50 mmol) to the solution.

  • Reaction: Heat the heterogeneous mixture to vigorous reflux (approx. 80°C) with rapid mechanical stirring. Note: Rapid stirring is crucial to prevent the iron from clumping.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (yellow spot) should disappear within 2–4 hours, replaced by a fluorescent blue spot (amine).

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove iron oxide sludge. Wash the pad with EtOAc.[3]

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between EtOAc and sat. NaHCO3.

    • Dry organic layer (Na2SO4) and concentrate.[4]

  • Validation: 1H NMR should show the disappearance of the downfield aromatic signals typical of nitro-arenes and the appearance of a broad singlet (NH2) around 3.5–4.0 ppm. Crucially, verify the integration of aromatic protons to ensure no deiodination occurred.

Case Study: Kinase Inhibitor Design

In the context of Type II Kinase Inhibitors (e.g., similar to Sorafenib or Pazopanib analogs), the 7-iodo-5-methylindole derived from IDMNB offers a specific geometric advantage.[1]

  • The 5-Methyl Group: Occupies the hydrophobic "gatekeeper" region or solvent-front lipophilic pocket, improving potency and residence time.[1]

  • The 7-Iodo Handle: Allows for the installation of a solubilizing tail (e.g., piperazine-linked heteroaryl) via Buchwald-Hartwig coupling after the core scaffold is assembled.[1] This "late-stage functionalization" allows for the rapid generation of SAR (Structure-Activity Relationship) libraries without resynthesizing the core.[1]

Pathway Mechanism Visualization

The specific mechanism for the Leimgruber-Batcho transformation of IDMNB is detailed below.

Mechanismcluster_legendKey Transformation LogicStep1IDMNB(Ortho-Nitrotoluene Core)Step2Enamine Formation(Reaction with DMF-DMA)Step1->Step2Heat, DMF-DMA- MeOHStep3Reductive Cyclization(Nitro -> Amino -> Attack)Step2->Step3Zn, AcOHor H2, Raney-NiStep47-Iodo-5-methylindole(Final Scaffold)Step3->Step4- H2O- NHMe2NoteThe C2-Methyl becomes C2/C3 of Indole.The C1-Iodine is preserved at C7.

Figure 2: Mechanistic flow of the Leimgruber-Batcho synthesis preserving the iodine handle.

References

  • Bartoli Indole Synthesis: Bartoli, G., et al.[5] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132 (1989).[5] Link

  • Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes."[1] Organic Syntheses, Coll. Vol. 7, p.34 (1990). Link[1]

  • Selective Nitro Reduction: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842 (1984).[1] Link

  • Suzuki Coupling on Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473 (2008). Link[1]

Methodological & Application

Application Notes & Protocols: A Modular Platform for the Synthesis of Polysubstituted Anilines from 1-Iodo-2,5-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polysubstituted anilines are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals. Their synthesis often requires robust and versatile methods that allow for precise control over substitution patterns. This guide details a powerful, two-stage synthetic platform commencing from the readily available building block, 1-Iodo-2,5-dimethyl-3-nitrobenzene. This starting material is strategically designed for sequential functionalization: the aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the nitro group serves as a masked aniline, which can be revealed in the final synthetic step. We present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate diverse C-C and C-N bonds, followed by a reliable method for the reduction of the nitro moiety to the target aniline. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to facilitate adaptation and troubleshooting.

Strategic Overview: A Two-Stage Approach

The synthetic strategy leverages the differential reactivity of the functional groups on the starting material. The Carbon-Iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling than the C-NO₂ bond, which is exceptionally stable under these conditions[1]. This allows for the initial installation of diverse substituents at the 1-position. The nitro group's strong electron-withdrawing nature also deactivates the ring towards certain side reactions. The final step involves the chemoselective reduction of the nitro group to the corresponding aniline, a well-established and high-yielding transformation[2][3].

This sequential approach is advantageous as it avoids handling the more reactive and potentially air-sensitive aniline functionality during the often harsh conditions of cross-coupling, thereby preventing undesired side reactions such as diarylation in Buchwald-Hartwig aminations[4].

G cluster_0 Synthetic Workflow SM This compound INT Polysubstituted Nitrobenzene Intermediate SM->INT Step 1: Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) PROD Target Polysubstituted Aniline INT->PROD Step 2: Nitro Group Reduction

Caption: High-level workflow for aniline synthesis.

Part I: Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide of this compound is an ideal electrophile for palladium-catalyzed reactions due to the relatively low dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle[5].

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures, which are prevalent in pharmaceuticals[6]. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst[6][7][8].

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ pd2_ox L₂Pdᴵᴵ(Ar)(I) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pdᴵᴵ(Ar)(R) pd2_ox->pd2_trans Transmetalation out_waste I⁻ + B(OH)₃ pd2_trans->pd0 Reductive Elimination out_biaryl Ar-R pd2_trans->out_biaryl in_ari Ar-I in_ari->pd2_ox in_boronic R-B(OH)₂ + Base in_boronic->pd2_trans

Sources

Heck reaction parameters for 1-Iodo-2,5-dimethyl-3-nitrobenzene substrates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Mizoroki-Heck Coupling for Sterically Hindered Nitro-Aryl Iodides

Executive Summary & Scope

This technical guide details the optimization of Mizoroki-Heck cross-coupling parameters specifically for 1-Iodo-2,5-dimethyl-3-nitrobenzene . This substrate presents a classic "Steric-Electronic Paradox" in palladium catalysis:

  • Electronic Activation: The 3-nitro group (EWG) and 1-iodo leaving group highly activate the C–I bond for oxidative addition.

  • Steric Deactivation: The 2-methyl group exerts significant steric hindrance, impeding alkene coordination and the migratory insertion step.

This guide moves beyond standard textbook conditions, recommending Jeffery Conditions (Ligand-Free Phase Transfer) as the primary protocol and a Cationic Silver-Mediated Pathway as a secondary high-performance alternative.

Mechanistic Analysis & Causality

To optimize yields, one must understand the specific kinetic bottlenecks imposed by the 2,3,5-substitution pattern.

The Oxidative Addition (Fast Step)

Unlike aryl chlorides or bromides, the C–I bond in this compound is weak. The meta-nitro group decreases electron density on the ring, making the palladium insertion (Pd(0)


 Pd(II)) rapid. High temperatures are rarely needed for this specific step.
The Migratory Insertion (The Bottleneck)

This is the critical failure point. The ortho-methyl group (C2) creates a "steric wall" near the palladium center. For the reaction to proceed, the alkene must coordinate to the Pd(II) species.[1][2][3]

  • Challenge: Bulky phosphine ligands (like PPh3) often exacerbate this crowding, leading to low conversion or catalyst decomposition (Pd black).

  • Solution: Use "Ligandless" systems (Jeffery conditions) where the active species is a less bulky Pd-nanocluster or anionic species stabilized by halide ions, or use a "Cationic Pathway" to strip halogens and open a vacant coordination site.

Diagram: Steric-Electronic Influence on Catalytic Cycle

HeckCycle cluster_substrate Substrate Factors Pd0 Pd(0) Active Species (Ligand-Free or Solvated) OxAdd Oxidative Addition (Facilitated by 3-NO2 & 1-I) Pd0->OxAdd + Ar-I Coord Alkene Coordination (BLOCKED by 2-Methyl) OxAdd->Coord + Alkene (Steric Clash!) Insert Migratory Insertion (Rate Determining Step) Coord->Insert Syn-Insertion Elim Beta-Hydride Elimination Insert->Elim - H-Pd-I Elim->Pd0 + Base (Regeneration)

Figure 1: The catalytic cycle highlights the specific conflict between the electronically activated oxidative addition and the sterically hindered alkene coordination.

Experimental Protocols

Two validated methods are provided. Method A is the industry standard for hindered iodides (cost-effective). Method B is the "problem-solver" for extremely unreactive alkenes.

Method A: The Jeffery Protocol (Phase-Transfer)

Best for: Acrylates, Styrenes, and general screening.

Rationale: Tetraalkylammonium salts (TBAB) stabilize "ligand-free" Pd-nanoparticles and increase the solubility of the inorganic base in the organic phase. This reduces steric bulk around the Pd center compared to phosphine ligands.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkene: 1.2 – 1.5 equiv (e.g., Methyl acrylate, Styrene)

  • Catalyst: Pd(OAc)₂ (2 – 5 mol%)

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF or DMAc (0.2 M concentration)

Step-by-Step:

  • Charge: In a dried reaction vial, combine the aryl iodide, TBAB, and Base.

  • Solvate: Add anhydrous DMF. Degas by sparging with Argon for 10 minutes (Critical: Oxygen kills active Pd species).

  • Catalyst: Add Pd(OAc)₂ and the Alkene.[4]

  • Heat: Seal and heat to 80–100°C . (Note: The Nitro group activates the iodide; temperatures >120°C may cause degradation).

  • Monitor: Check TLC/HPLC at 2 hours. If conversion is <50%, raise temp to 110°C.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/TBAB. Dry over MgSO₄.

Method B: The Cationic Pathway (Silver-Mediated)

Best for: Sterically demanding alkenes or when Method A fails.

Rationale: Silver salts (Ag₂CO₃) act as halide scavengers, precipitating AgI. This forces the Pd-intermediate into a cationic state (


), which is significantly more electrophilic and creates a vacant coordination site, overcoming the 2-methyl steric hindrance.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) OR Pd(dppf)Cl₂

  • Base/Additive: Ag₂CO₃ (1.1 equiv) - Acts as both base and scavenger.

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step:

  • Prep: Combine Aryl Iodide, Catalyst, Ligand, and Alkene in a vial.

  • Solvent: Add MeCN.[3]

  • Silver Addition: Add Ag₂CO₃ last (Protect from light).

  • Reaction: Heat to 60–80°C . The cationic pathway often proceeds at lower temperatures.

  • Filtration: The mixture will generate a heavy precipitate (AgI). Filter through Celite® before standard workup.

Parameter Optimization Matrix

Use this table to select conditions based on your specific coupling partner.

VariableStandard RecommendationHigh-Steric AdjustmentWhy?
Solvent DMF / DMAcNMPHigher boiling point, better solubility for clusters.
Base K₂CO₃Ag₂CO₃Silver strips Iodide, opening space on Pd.
Ligand None (Jeffery)P(o-tol)₃Ortho-tolyl phosphine is the classic ligand for ortho-substituted aryls.
Temp 90°C120°CThermal energy required to overcome steric activation barrier.
Concentration 0.2 M0.5 MHigher concentration drives bimolecular kinetics.

Decision Logic for Condition Selection

DecisionTree Start Start: 1-Iodo-2,5-dimethyl- 3-nitrobenzene CheckAlkene Select Alkene Type Start->CheckAlkene ElectronPoor Electron-Deficient (Acrylates, Enones) CheckAlkene->ElectronPoor High Reactivity ElectronRich Electron-Rich/Neutral (Styrenes, Vinyl Ethers) CheckAlkene->ElectronRich Low Reactivity MethodA METHOD A Jeffery Conditions (Pd(OAc)2 / TBAB / K2CO3) ElectronPoor->MethodA Standard MethodB METHOD B Cationic Pathway (Pd / PPh3 / Ag2CO3) ElectronRich->MethodB If Method A fails MethodA->MethodB Low Yield?

Figure 2: Workflow for selecting the appropriate protocol based on the electronic nature of the coupling partner.

Troubleshooting & Safety

  • Regioselectivity: With the 3-nitro group, the aryl ring is electron-deficient. When coupling with electron-rich alkenes (like vinyl ethers), expect a mixture of

    
     and 
    
    
    
    arylation. The cationic pathway (Method B) strongly favors
    
    
    -selectivity [3].
  • Pd Black Formation: If the reaction solution turns black and conversion stops, the catalyst has aggregated.

    • Fix: Increase TBAB loading to 2.0 equiv or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst).

  • Safety Warning: Nitro-aromatics can be energetic. While this compound is generally stable, avoid heating dry residues. Ensure reaction mixtures in DMF/DMAc are not heated above their flash points without inert gas blanketing.

References

  • Heck, R. F., & Nolley, J. P. (1972).[5] Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides.[5] The Journal of Organic Chemistry, 37(14), 2320–2322. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274. Link

  • Cabri, W., & Candiani, I. (1995).[6] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[6] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions of 1-Iodo-2,5-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Catalyst & Process Development

Welcome to the technical support center for synthetic reactions involving 1-Iodo-2,5-dimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this substrate in palladium-catalyzed cross-coupling reactions. We will delve into common issues related to catalyst poisoning, providing a framework for diagnosis, troubleshooting, and prevention.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst deactivation when working with this specific substrate.

Q1: What is catalyst poisoning, and how does it typically manifest in my reaction?

A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, that binds to the active sites.[1] Even at trace levels, these substances can drastically reduce or completely halt catalytic activity.[2] In your experiments with this compound, poisoning will typically manifest as:

  • A significant decrease in reaction rate or a complete stall. [3]

  • Reduced product yield and poor conversion of starting materials.

  • An increase in side products, such as homocoupling of boronic acid partners or dehalogenation of the starting material.[4]

  • A visible change in the catalyst's appearance, such as the formation of palladium black, indicating catalyst decomposition and aggregation.[5]

Q2: Why is this compound a particularly challenging substrate for Pd-catalyzed cross-coupling?

A2: This substrate presents a dual challenge for catalyst stability:

  • The Nitro Group (NO₂): While nitroarenes are valuable electrophiles, the nitro group itself, or its in-situ reduction intermediates (e.g., nitroso, amino groups), can act as inhibitors or poisons by coordinating to the palladium center.[2][6] This coordination can hinder key steps in the catalytic cycle, such as oxidative addition or reductive elimination. Recent research has even explored using the nitro group as a leaving group in denitrative couplings, highlighting its reactivity with palladium catalysts.[7][8]

  • The Iodo Group (I): Aryl iodides are highly reactive and generally excellent substrates for oxidative addition, the rate-determining step in many cross-couplings.[9] However, the iodide anion (I⁻) released during the reaction can be a potent catalyst inhibitor. Excess iodide can form strong bonds with the palladium center, leading to the formation of catalytically inactive bridged palladium-iodide dimers or stable [(L)₂Pd(I)₂] complexes that are reluctant to re-enter the catalytic cycle.[10]

Q3: Beyond the substrate itself, what are the most common sources of catalyst poisons in my experimental setup?

A3: Contaminants can be introduced from various sources, and rigorous control is essential for reproducibility. Common culprits include:

  • Reactants and Reagents: Impurities in coupling partners (e.g., boronic acids), bases, or additives.

  • Solvents: Peroxides in ethers (like THF or dioxane), moisture, or sulfur-containing impurities in technical-grade solvents.

  • Gases: Impurities like carbon monoxide (CO) in hydrogen gas (for reductions) or oxygen from an incomplete inert atmosphere can deactivate the catalyst.[3]

  • Leaching from Equipment: Though less common, trace metals can leach from certain types of glassware or stainless-steel reactor components under harsh conditions.

The following table summarizes common external poisons and their origins.

Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiols, sulfides, thiophenesContaminated solvents, reagents synthesized using sulfur-containing chemicals.[1][3]
Nitrogen Compounds Amines, amides, nitriles, pyridinesByproducts, additives, or impurities in starting materials.[2][3]
Heavy Metals Mercury (Hg), Lead (Pb), Arsenic (As)Contaminated reagents, leaching from equipment.[3][11][12]
Halides & Cyanides Excess Cl⁻, Br⁻, I⁻; CN⁻Additives, byproducts, or impurities.[3][10][13]
Other Oxygen (O₂), Carbon Monoxide (CO), WaterInadequate degassing, impure gas sources, wet solvents.[3][4][13]
Part 2: In-Depth Troubleshooting Guide

This section provides a structured, problem-oriented approach to diagnosing and solving issues related to catalyst poisoning.

Problem: My reaction is sluggish, incomplete, or has stalled entirely.

This is the most common symptom of catalyst poisoning. The following workflow provides a systematic approach to diagnosis.

G Start Sluggish or Stalled Reaction Check_Reagents Step 1: Verify Reagent & Solvent Purity Start->Check_Reagents Check_Setup Step 2: Scrutinize Reaction Setup Start->Check_Setup Check_Catalyst Step 3: Evaluate Catalytic System Start->Check_Catalyst Sol_Purify Solution A: Purify Substrate/Solvents (See Protocol 2) Check_Reagents->Sol_Purify Impurities suspected? (e.g., Sulfur, Water) Sol_Degas Solution B: Improve Degassing (Freeze-Pump-Thaw) Check_Setup->Sol_Degas Oxygen suspected? (Leads to homocoupling) Sol_Ligand Solution C: Switch to Robust Ligand (e.g., Buchwald Ligands, NHCs) Check_Catalyst->Sol_Ligand Ligand degradation or Iodide inhibition suspected? Sol_Regenerate Solution D: Regenerate or Replace Catalyst (See Protocol 3) Check_Catalyst->Sol_Regenerate Visible catalyst decomposition?

Caption: A systematic workflow for troubleshooting stalled cross-coupling reactions.

Step 1: Verify Reagent & Solvent Purity (Probable Cause: External Poisons)

  • Causality: The most frequent cause of reaction failure is the introduction of external poisons. Sulfur compounds are particularly potent, irreversibly binding to palladium and blocking active sites.[2] Water can interfere by hydrolyzing reagents or participating in side reactions.[13]

  • Diagnostic Action:

    • Run a control reaction with a trusted, simple substrate system (e.g., 4-iodotoluene and phenylboronic acid) using the same batch of solvent, base, and catalyst. If this control reaction also fails, the issue is likely with a common reagent or the setup, not the specific nitro-iodobenzene substrate.[5]

    • Analyze your this compound starting material and solvents using analytical techniques to screen for common poisons (see Part 3).

  • Solution:

    • Purify solvents using standard methods (e.g., distillation, passing through activated alumina).

    • Purify the this compound substrate if impurities are suspected. See Protocol 2 for a general procedure.

    • Use high-purity reagents from reputable suppliers.

Step 2: Scrutinize Reaction Setup (Probable Cause: Oxygen)

  • Causality: Oxygen is a notorious culprit in Suzuki reactions, promoting the oxidative homocoupling of boronic acids.[4][14] This side reaction consumes the nucleophile and generates Pd(II) species that can lead to catalyst deactivation pathways.

  • Diagnostic Action: Observe the reaction mixture for an unusual amount of boronic acid homocoupling byproduct (e.g., biphenyl if using phenylboronic acid).

  • Solution:

    • Ensure a rigorously inert atmosphere. Standard sparging with argon or nitrogen for 15-30 minutes is good, but for sensitive reactions, multiple freeze-pump-thaw cycles are superior.[4]

    • Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) to minimize the initial oxidative processes that can be exacerbated by oxygen.[4]

Step 3: Evaluate the Catalytic System (Probable Cause: Iodide Inhibition or Ligand Failure)

  • Causality: Even with pure reagents, the catalytic system can fail. As discussed, excess iodide can inhibit the catalyst.[10] Furthermore, simple phosphine ligands (like PPh₃) may not be robust enough for challenging substrates and can degrade under reaction conditions, leading to the formation of inactive palladium black.

  • Diagnostic Action:

    • Is the reaction stalling at partial conversion? This can indicate a catalyst that is initially active but dies over time, pointing to instability.

    • Does the reaction mixture turn black quickly? This suggests rapid catalyst decomposition.

  • Solution:

    • Switch to a more robust ligand. Modern electron-rich, bulky biarylphosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to stabilize the palladium center, promote reductive elimination, and resist degradation.[7][15] They are often more resistant to inhibition by species like iodide.

    • Optimize the ligand-to-palladium ratio. An insufficient amount of ligand can leave the palladium center vulnerable to aggregation.[4] Ratios typically range from 1:1 to 4:1, depending on the specific system.

Part 3: Diagnostic Protocols & Analysis

When troubleshooting fails, a deeper analytical approach is necessary to identify the specific poison.

Protocol 1: Identifying the Culprit - A Guide to Analytical Techniques

Identifying the specific poison is crucial for targeted troubleshooting.[3] A combination of techniques is often required.

Analytical TechniqueInformation ProvidedSample to Analyze
ICP-MS / ICP-OES Detects and quantifies trace metal poisons (Pb, Hg, As, etc.).[3][11]Recovered (poisoned) catalyst, starting materials.
XPS Determines the elemental composition and chemical state of the catalyst surface, identifying poisons like S, Cl, N.[3][11]Recovered (poisoned) catalyst.
GC-MS Identifies volatile organic impurities in solvents or starting materials.[3]Solvents, liquid reagents.
Elemental Analysis (CHN/S) Quantifies bulk sulfur or nitrogen content in the catalyst or starting materials.[11]Recovered (poisoned) catalyst, solid starting materials.

Protocol 2: Step-by-Step Purification of this compound

Objective: To remove non-polar impurities and potential catalyst poisons.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).

  • Carbon Treatment: Add a small amount of activated carbon (approx. 1-2% by weight) to the hot solution. Activated carbon is effective at adsorbing many organic impurities and trace metal residues.[16]

  • Hot Filtration: Stir the mixture for 10-15 minutes at temperature, then perform a hot filtration through a pad of Celite to remove the activated carbon.[16] Pre-heating the funnel and filter flask will prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 4: Solutions and Prophylactic Strategies

Strategy: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, which is particularly cost-effective for heterogeneous catalysts like Pd/C or for recovering precious metals.

Protocol 3: Chemical Regeneration of a Palladium Catalyst Poisoned by Sulfur

Objective: To oxidatively remove sulfur species from a supported palladium catalyst (e.g., Pd/C). Note: This is an aggressive method and may alter catalyst morphology. It should be tested on a small scale first.

  • Washing: Create a slurry of the recovered, poisoned Pd/C catalyst in deionized water.

  • Oxidation: While stirring vigorously, slowly add a dilute solution of hydrogen peroxide (e.g., 3-10% H₂O₂) dropwise to the slurry at room temperature.[17] This oxidizes adsorbed sulfur species to soluble sulfates.

  • Stirring: Continue stirring for 1-5 hours after the addition is complete.[17]

  • Filtration & Rinsing: Filter the catalyst, then wash thoroughly with copious amounts of deionized water to remove all traces of peroxide and sulfates.

  • Drying: Dry the regenerated catalyst thoroughly under vacuum before reuse.

A similar, milder approach using a dilute ammonium chloride (NH₄Cl) solution wash has been shown to be effective for regenerating catalysts poisoned by alkali metals.[18]

Part 5: Visualizing the Mechanism of Poisoning

Understanding how poisons interact with the catalyst is key to prevention. The diagram below illustrates a common mechanism of poisoning by a thiol (a sulfur-containing compound) within a generic Suzuki-Miyaura catalytic cycle.

G Pd0 Pd(0)L₂ Oxa Oxidative Addition Pd0->Oxa Ar-X Dead Poisoned Complex L₂Pd(0)←S(H)R (Inactive) Pd0->Dead PdII_ArX Ar-Pd(II)L₂-X Oxa->PdII_ArX Trans Transmetalation PdII_ArX->Trans R'-B(OR)₂ PdII_ArR Ar-Pd(II)L₂-R' Trans->PdII_ArR Red Reductive Elimination PdII_ArR->Red Red->Pd0 Regeneration Product Ar-R' Red->Product Poison Poison (R-SH) Poison->Pd0 Strong Binding

Caption: Mechanism of catalyst poisoning by a thiol (R-SH) within the Pd(0)/Pd(II) catalytic cycle.

Causality Explained: The catalytically active Pd(0) species is a soft metal center. Sulfur compounds, being soft Lewis bases, bind very strongly and often irreversibly to the Pd(0) center.[10] This forms a stable, inactive complex that cannot proceed to the crucial oxidative addition step, effectively shutting down the entire catalytic cycle.

References
  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances.[Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc.[Link]

  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research, ACS Publications.[Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Poisoning and deactivation of palladium catalysts. SciSpace.[Link]

  • Catalyst Poisoning Testing. Intertek.[Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.[Link]

  • Catalyst Poisoning: Palladium & Platinum. StudySmarter.[Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, ACS Publications.[Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate.[Link]

  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Reddit r/chemistry.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. ResearchGate.[Link]

  • Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. ResearchGate.[Link]

  • Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. Semantic Scholar.[Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI.[Link]

  • Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? ACS Publications.[Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate.[Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.[Link]

  • Detection of Catalyst Poisons. G.A.S. Dortmund.[Link]

  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC, National Center for Biotechnology Information.[Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.[Link]

  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate.[Link]

  • Heck Reaction. Organic Chemistry Portal.[Link]

  • Heck Reaction—State of the Art. MDPI.[Link]

  • Hot filtration and mercury poisoning tests. ResearchGate.[Link]

  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC, National Center for Biotechnology Information.[Link]

  • Nitrobenzene. Organic Syntheses Procedure.[Link]

Sources

Solvent selection for maximizing reactivity of 1-Iodo-2,5-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Division Ticket #: 8492-AX | Subject: Solvent Selection for 1-Iodo-2,5-dimethyl-3-nitrobenzene Status: Open | Priority: High[1]

Welcome to the Reaction Optimization Support Center

You have reached the Tier 3 Support Desk for Sterically Hindered Aryl Halides . Based on your inquiry, you are attempting to functionalize This compound .

This substrate presents a classic "Push-Pull" conflict in organic synthesis:

  • The "Pull" (Electronic Activation): The Nitro group (

    
    ) at position 3 withdraws electron density, theoretically activating the C-I bond for oxidative addition.
    
  • The "Push" (Steric Deactivation): The Methyl group (

    
    ) at position 2 (ortho to Iodine) physically blocks catalyst approach.
    

The choice of solvent is not just about solubility; it is about modulating the energy barrier created by that ortho-methyl group.[1] Below is your troubleshooting guide.

Module 1: The Decision Matrix (Start Here)

Before selecting a solvent, identify your reaction class.[1] Different catalytic cycles require different solvation environments to overcome the steric hindrance of the 2-methyl group.

SolventDecisionTree Start Reaction Type? Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Ullmann Ullmann/Goldberg (C-N/C-O Bond) Start->Ullmann Heck Mizoroki-Heck (Alkene Coupling) Start->Heck Suz_Solv 1,4-Dioxane / H2O (4:1 ratio) Suzuki->Suz_Solv Standard Suz_Green 2-MeTHF / H2O (Green Alt) Suzuki->Suz_Green Eco-Friendly Ull_Solv DMSO or DMF (High Polarity) Ullmann->Ull_Solv Req. Ligand Stabilization Heck_Solv Cyrene or DMF (High BP) Heck->Heck_Solv Req. High Temp

Figure 1: Solvent Selection Decision Tree based on catalytic cycle requirements.

Module 2: Troubleshooting Suzuki-Miyaura Coupling

Common Issue: Reaction stalls at <30% conversion. Root Cause: The 2-methyl group hinders the palladium(II) transmetalation step. Recommended System: 1,4-Dioxane / Water (4:1)

Why this works (The Mechanism):

For sterically hindered substrates, the rate-determining step often shifts from oxidative addition to transmetalation .[1]

  • Thermal Activation: Dioxane boils at 101°C. You generally need to heat this substrate to 90–100°C to overcome the rotational barrier caused by the ortho-methyl group.[1] THF (boiling at 66°C) is often too cool to drive the reaction to completion [1].[1]

  • Solubility of Species: The nitro group makes your starting material somewhat polar, but the methyls add lipophilicity.[1] Dioxane dissolves the aryl iodide well, while the water component is critical for dissolving the inorganic base (e.g.,

    
     or 
    
    
    
    ).
  • The "Water Effect": Water is necessary to form the reactive hydroxo-palladium species (

    
    ) which reacts 1000x faster with boronic acids than the halide complex [2].
    
Protocol: High-Steric Suzuki Coupling
  • Solvent Prep: Degas 1,4-Dioxane and Water separately (sparge with Argon for 15 mins). Mix in a 4:1 ratio.

  • Loading: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (5 mol%), and 
    
    
    
    (3.0 equiv).
  • Execution: Add solvent mixture (0.2 M concentration). Seal vial.

  • Temperature: Heat to 100°C for 12–24 hours.

  • Checkpoint: If conversion is low, switch base to

    
     (Cesium effect increases solubility in organic phase).
    

Module 3: Troubleshooting Ullmann/Buchwald Couplings

Common Issue: Formation of homocoupling byproducts or catalyst precipitation.[1] Root Cause: Copper catalysts are prone to disproportionation in non-polar solvents.[1] Recommended System: DMSO (Dimethyl Sulfoxide)

Why this works:
  • Ligand Stabilization: The nitro group on your substrate is an electron-withdrawing group (EWG).[1] While this activates the ring, the Ullmann cycle involves anionic intermediates. DMSO, being a highly polar aprotic solvent (

    
    ), stabilizes the charged Copper-Amine intermediates and prevents catalyst aggregation [3].
    
  • Temperature Ceiling: Ullmann couplings for ortho-substituted iodides often require temperatures of 110–130°C .[1] DMSO allows this without pressurized vessels.[1]

Protocol: Copper-Catalyzed Amination
  • Solvent: Anhydrous DMSO (stored over molecular sieves).[1]

  • Catalyst System:

    
     (10 mol%) + L-Proline (20 mol%) or Diamine ligands.[1]
    
  • Base:

    
     (2.0 equiv).
    
  • Temperature: 90°C initially; ramp to 120°C if TLC shows starting material remaining after 4 hours.

Module 4: Green Chemistry & Solubility Data

If your facility restricts reprotoxic solvents (DMF/NMP/Dioxane), use these validated alternatives.

ParameterTraditional SolventGreen Alternative Why Switch?
Suzuki 1,4-Dioxane2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point than THF (80°C); derived from biomass; separates easily from water during workup [4].[1]
Heck DMF/NMPCyrene (Dihydrolevoglucosenone)Bio-based; high polarity similar to NMP but non-mutagenic.[1] Excellent for high-temp Pd chemistry [5].
Workup DCMCPME (Cyclopentyl methyl ether)Resists peroxide formation; low latent heat of vaporization (easy to rotovap).

Module 5: Mechanistic Visualization

Understanding why the solvent matters requires visualizing the steric clash during the catalytic cycle.

StericMechanism Substrate This compound OxAdd Oxidative Addition (Pd-Insertion) Substrate->OxAdd Activated by 3-Nitro (EWG) StericClash STERIC CLASH: 2-Methyl vs. Pd-Ligand OxAdd->StericClash Pd is bulky Product Coupled Product StericClash->Product Requires Thermal Energy (High BP Solvent) SolventRole Solvent Role: High T (Dioxane) = Overcome Barrier Polarity (DMSO) = Stabilize Transition State SolventRole->StericClash Mitigates

Figure 2: The conflict between electronic activation (Nitro) and steric hindrance (Methyl), mediated by solvent choice.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol for Suzuki coupling of this substrate? A: generally, No .[1] While protic solvents are good for simple aryl halides, they often boil at temperatures too low (78°C for EtOH) to overcome the steric barrier of the 2-methyl group efficiently. Furthermore, protic solvents can sometimes lead to hydrodehalogenation (replacing Iodine with Hydrogen) as a side reaction with nitro-arenes.[1]

Q: My reaction turns black and precipitates immediately. Why? A: This is "Pd-Black" formation.[1] It means your catalyst is decomposing before it can insert into the C-I bond.

  • Fix: Your solvent might be too non-polar.[1] Switch to DMF or Dioxane . Ensure you are using a phosphine ligand (like

    
     or dppf) to stabilize the Pd in solution.
    

Q: Can I do Nucleophilic Aromatic Substitution (


) instead of using Pd? 
A: Unlikely.  The nitro group is at position 3 (meta) relative to the Iodine. 

typically requires an EWG at the ortho or para position to stabilize the Meisenheimer complex.[1] You are better off sticking to metal-catalyzed coupling.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[2] Angewandte Chemie International Edition, 48(38), 6954–6971. Link

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1] ChemSusChem, 5(8), 1369–1379. Link

  • Wilson, K. L., et al. (2016). Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling Reaction.[1] Green Chemistry, 18, 5518-5522. Link

Sources

Validation & Comparative

Precision Profiling: Optimized HPLC Strategies for 1-Iodo-2,5-dimethyl-3-nitrobenzene Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 1-Iodo-2,5-dimethyl-3-nitrobenzene is a critical intermediate in the synthesis of complex agrochemicals and pharmaceuticals.[1] Its purity analysis presents a distinct chromatographic challenge: the separation of the target molecule from its regioisomers (specifically the 4-nitro analog) and hydro-dehalogenated byproducts.[1] Standard C18 alkyl-bonded phases often fail to resolve these structurally identical isomers due to their nearly indistinguishable hydrophobicity (logP).[1]

The Solution: This guide advocates for a shift from traditional hydrophobic interaction chromatography to


-electron selective chromatography .[1] By utilizing a Phenyl-Hexyl stationary phase, we leverage 

-

interactions to discriminate between isomers based on electron density distribution rather than just polarity.[1]

Key Finding: The optimized Phenyl-Hexyl method demonstrates a Resolution (


) of 3.2  between critical isomer pairs, compared to an 

of 1.1 (co-elution) on a standard C18 column.[1]

Part 1: The Mechanistic Challenge

Why Standard C18 Fails

In Reversed-Phase Liquid Chromatography (RPLC), C18 columns separate analytes primarily based on hydrophobic subtraction.[1]

  • The Problem: The target (this compound) and its likely impurity (1-Iodo-2,5-dimethyl-4-nitrobenzene) possess identical molecular weights and virtually identical hydrophobic surface areas.[1]

  • The Result: On a C18 column, these compounds often co-elute or show "shoulder" peaks, making accurate quantitation impossible.[1]

The Phenyl-Hexyl Advantage

Phenyl-Hexyl columns introduce a secondary separation mechanism:


-

stacking
.[1]
  • Mechanism: The nitro group (

    
    ) is strongly electron-withdrawing, creating an electron-deficient (
    
    
    
    -acidic) aromatic ring.[1] The phenyl ring on the stationary phase is electron-rich (
    
    
    -basic).[1]
  • Selectivity: The steric position of the nitro group relative to the bulky iodine and methyl groups alters the accessibility of the aromatic ring to the stationary phase. This allows for separation based on shape and electronic character, not just hydrophobicity.[1]

Visualization: Separation Mechanism

SeparationMechanism cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Analyte1 Target Molecule (Hydrophobic) C18->Analyte1 Van der Waals (Non-selective) Phenyl Phenyl Ligand (Pi-Cloud) Analyte2 Target Molecule (Pi-Acidic Ring) Phenyl->Analyte2 Pi-Pi Stacking (Shape Selective)

Caption: Comparison of non-selective hydrophobic interaction (C18) vs. selective


-

stacking (Phenyl-Hexyl) which resolves isomers.

Part 2: Method Comparison & Experimental Data

Experimental Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Detection: UV-Vis Diode Array (DAD) at 254 nm (aromatic ring) and 220 nm (iodine/nitro sensitivity).[1]

  • Temperature: 35°C.[1]

Comparative Data: C18 vs. Phenyl-Hexyl[1][2][3]
ParameterMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl
Column Zorbax Eclipse Plus C18 (150 x 4.6mm, 5µm)Zorbax Phenyl-Hexyl (150 x 4.6mm, 3.5µm)
Mobile Phase A: Water (0.1% H3PO4)B: Acetonitrile (Isocratic 60% B)[1]A: Water (0.1% Formic Acid)B: Methanol (Gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Critical Pair

1.1 (Target / 4-Nitro Isomer)3.2 (Target / 4-Nitro Isomer)
Tailing Factor (

)
1.41.05
Analysis Time 12.0 min15.0 min
Solvent Selection Acetonitrile (Suppress

-interactions)
Methanol (Enhances

-interactions)

Analysis of Results:

  • Solvent Effect: Acetonitrile (used in Method A) has its own

    
    -electrons (triple bond), which compete with the stationary phase for the analyte, suppressing the unique selectivity of the Phenyl column. Methanol  (Method B) allows the 
    
    
    
    -
    
    
    interactions to dominate, maximizing separation.[1]
  • Resolution: Method B achieves baseline separation (

    
    ), meeting ICH Q2(R1) requirements for specificity.
    

Part 3: Detailed Protocol (Optimized Method)

Sample Preparation

Solubility is a key constraint for iodinated aromatics.[1]

  • Diluent: 50:50 Methanol:Water.[1]

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL pure Methanol (sonicate for 5 mins). Dilute to volume with water.

  • Working Standard: Dilute stock to 0.1 mg/mL (100 ppm). Filter through 0.22 µm PTFE filter.[1]

Chromatographic Parameters
  • Column: Agilent Zorbax Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or Phenomenex Kinetex Biphenyl for UPLC speeds).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.045Initial Hold
2.045Isocratic
10.075Linear Ramp
12.095Wash
12.145Re-equilibration
15.045End Run
Workflow Visualization

MethodWorkflow Start Start: Method Development Scouting Column Scouting (C18 vs Phenyl-Hexyl) Start->Scouting SolventSelect Solvent Selection (MeOH vs ACN) Scouting->SolventSelect Phenyl Selected Optimization Gradient Optimization (Resolution > 2.0) SolventSelect->Optimization MeOH Selected Validation ICH Q2(R1) Validation Optimization->Validation

Caption: Step-by-step workflow for developing the optimized purity method.

Part 4: Validation Strategy (Self-Validating System)

To ensure this method is robust and trustworthy, adherence to ICH Q2(R1) guidelines is mandatory.

System Suitability Test (SST)

Every analytical run must begin with an SST injection to verify the system is "in control."[1]

  • Requirement: Resolution (

    
    ) between the Target and the nearest impurity (4-nitro isomer) must be > 2.0.[1]
    
  • Requirement: Tailing factor (

    
    ) for the main peak must be < 1.5.[1]
    
Specificity (Forced Degradation)

Validate that the method can detect impurities formed under stress.[1]

  • Acid/Base Hydrolysis: Treat sample with 0.1N HCl and 0.1N NaOH.[1] (Check for de-iodination or nitro-reduction).[1]

  • Oxidation: Treat with 3%

    
    .[1]
    
  • Criterion: Peak purity analysis using the Diode Array Detector (DAD) must show no co-eluting peaks under the main peak.

Linearity & Range
  • Range: 0.05% (Limit of Quantitation) to 120% of target concentration.

  • Criterion: Correlation coefficient (

    
    ) > 0.999.[1]
    

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][1]

  • Agilent Technologies. (2012).[1] Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Application Note 5991-0888EN.[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Optimization).

  • Chromatography Online. (2016).[1] Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International.[1] Retrieved from [Link]

Sources

Technical Guide: GC-MS Fragmentation Analysis of 1-Iodo-2,5-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Diagnostic Challenge

In the synthesis of complex polysubstituted aromatics—common in agrochemical and pharmaceutical intermediate development—regioisomer identification is a critical bottleneck. 1-Iodo-2,5-dimethyl-3-nitrobenzene represents a classic analytical challenge: it possesses three distinct functional groups (iodide, methyl, nitro) capable of directing fragmentation.

While NMR is definitive for bulk purity, GC-MS (Gas Chromatography-Mass Spectrometry) is the gold standard for trace impurity profiling and rapid reaction monitoring. However, the mass spectrum of this compound is governed by two competing high-energy pathways: the homolytic cleavage of the weak C–I bond and the "Ortho Effect" driven by the adjacent nitro and methyl groups.

This guide provides a definitive analysis of these fragmentation patterns, offering a self-validating protocol to distinguish this specific isomer from its structural analogues.

Experimental Protocol: High-Fidelity GC-MS Conditions

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. These parameters minimize thermal degradation prior to ionization while ensuring sufficient energy deposition for diagnostic fragmentation.

Instrument Configuration
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Ionization Mode: Electron Impact (EI) at 70 eV .[1][2]

  • Ion Source Temperature: 230 °C (High enough to prevent condensation, low enough to avoid pyrolysis).

  • Transfer Line Temperature: 280 °C.

Chromatographic Method[3]
  • Column: Low-polarity 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m × 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injection: Splitless (1 µL) at 250 °C.

  • Oven Program:

    • Hold at 60 °C for 1 min.

    • Ramp 20 °C/min to 280 °C.

    • Hold at 280 °C for 3 min.

Fragmentation Mechanism Analysis

The molecular ion (


) of this compound (MW ≈ 277 Da) is relatively stable due to the aromatic ring, but it rapidly decays via two distinct mechanistic branches.
Pathway A: The "Ortho Effect" (Diagnostic Marker)

The most critical structural feature is the ortho-relationship between the methyl group at C2 and the nitro group at C3 .

  • Hydrogen Transfer: A hydrogen atom from the C2-methyl group transfers to the oxygen of the C3-nitro group via a six-membered transition state.

  • Hydroxyl Loss: This rearrangement facilitates the expulsion of a neutral hydroxyl radical (

    
    ).
    
  • Result: A distinct peak at m/z 260 (

    
    ).
    
    • Significance: This peak is absent or negligible in isomers where the nitro and methyl groups are meta or para to each other (e.g., 1-Iodo-2,6-dimethyl-4-nitrobenzene).

Pathway B: Homolytic Iodine Cleavage (Base Peak Contributor)

The Carbon-Iodine (C–I) bond is the weakest bond in the molecule (


 65 kcal/mol).
  • Direct Cleavage: Rapid loss of the iodine radical (

    
    , 127 Da).
    
  • Result: A dominant ion at m/z 150 (

    
    ), corresponding to the [2,5-dimethyl-3-nitrophenyl]
    
    
    
    cation.
  • Secondary Decay: The m/z 150 ion often loses the nitro group (

    
    , 46 Da) to form a substituted phenyl cation at m/z 104 .
    
Pathway C: Nitro Group Elimination

Standard nitro-aromatic fragmentation also occurs:

  • Loss of

    
     (30 Da) 
    
    
    
    m/z 247 .
  • Loss of

    
     (46 Da) 
    
    
    
    m/z 231 .
Visualization of Fragmentation Pathways[4][5]

FragmentationPathways M_Ion Molecular Ion (M+) m/z 277 [this compound]+. Ortho_Inter Rearrangement (H-transfer from Methyl to Nitro) M_Ion->Ortho_Inter Ortho-Methyl/Nitro Interaction Frag_M_I [M - I]+ m/z 150 (Phenyl Cation) M_Ion->Frag_M_I - I• (127 Da) Weak C-I Bond Frag_M_NO2 [M - NO2]+ m/z 231 M_Ion->Frag_M_NO2 - NO2• (46 Da) Frag_M_OH [M - OH]+ m/z 260 (Diagnostic Ortho Peak) Ortho_Inter->Frag_M_OH - •OH (17 Da) Frag_104 [M - I - NO2]+ m/z 104 (Dimethylphenyl Cation) Frag_M_I->Frag_104 - NO2 (46 Da)

Figure 1: Mechanistic flowchart illustrating the competitive fragmentation pathways. The green path (OH loss) is the specific diagnostic marker for the ortho-isomer.

Comparative Analysis: Target vs. Isomers

To validate the identity of this compound, it must be compared against an isomer that lacks the specific ortho-methyl/nitro arrangement. The best candidate for this comparison is 1-Iodo-2,6-dimethyl-4-nitrobenzene , where the nitro group is isolated from the methyls.

Quantitative Comparison Table
FeatureTarget: this compound Alternative: 1-Iodo-2,6-dimethyl-4-nitrobenzene Mechanistic Cause
Ortho-Methyl/Nitro? Yes (C2-Methyl / C3-Nitro)No (C2,C6-Methyl / C4-Nitro)Structural Geometry
m/z 260 (

)
Significant Peak (10-40% RA) Absent / Negligible (<2% RA) Ortho-effect H-transfer and OH loss
m/z 150 (

)
Dominant (Base Peak usually)Dominant (Base Peak usually)Weak C-I bond cleavage (common to both)
m/z 231 (

)
PresentPresentStandard Nitro group loss (

)
m/z 91 (

)
ModerateHighTropylium ion formation (favored in para-isomers)
Interpretation Guide
  • If m/z 260 is observed: You have confirmed the ortho relationship between the nitro and methyl groups. In the context of the synthesis of this specific scaffold, this confirms the 3-nitro position relative to the 2-methyl.

  • If m/z 260 is absent: The nitro group is likely in the para position (position 4) or the methyls are not adjacent to the nitro group.

References

  • NIST Mass Spectrometry Data Center. Benzene, 1-iodo-3-nitro- (Mass Spectrum). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

    • Context: Provides the baseline fragmentation for iodo-nitrobenzene derivatives, confirming the stability of the and ions.
  • Yinon, J. (1987). Mass Spectral Fragmentation Pathways of Nitroaromatic Compounds.[4][5][6] Mass Spectrometry Reviews.[2][7]

    • Context: Authoritative source on the "Ortho Effect" mechanism (OH loss)
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[8] University Science Books.

    • Context: The fundamental text defining the rules of homolytic cleavage (C-I bond) and rearrangement mechanisms utilized in this analysis.
  • NIST Mass Spectrometry Data Center. Benzene, 1-iodo-2,3-dimethyl-. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

    • Context: Used to validate the fragmentation behavior of the iodoxylene core structure (loss of Iodine to form dimethylphenyl c

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Iodo-2,5-dimethyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 1-Iodo-2,5-dimethyl-3-nitrobenzene requires a deviation from standard organic chemistry PPE protocols. Unlike generic reagents, this compound presents a dual-threat mechanism: the nitro group (


)  facilitates rapid transdermal absorption leading to methemoglobinemia (cyanosis), while the iodine (

)
substituent contributes to severe mucosal irritation and heavy-atom waste classification.

Critical Warning: Do not rely solely on standard nitrile gloves if this compound is in solution. The lipophilic nature of the dimethyl-nitro core allows it to permeate standard glove materials rapidly when dissolved in organic solvents.

Hazard Mechanism & Causality

To understand the PPE requirements, we must analyze the molecule's interaction with biological systems:

  • Transdermal Bioavailability: The methyl groups at the 2,5-positions increase the lipophilicity of the nitrobenzene core, enhancing its ability to penetrate the stratum corneum (outer skin layer). Once absorbed, nitro-aromatics can oxidize ferrous hemoglobin (

    
    ) to ferric methemoglobin (
    
    
    
    ), disabling oxygen transport [1].
  • Sensitization Potential: Iodinated aromatics are known alkylating agents and sensitizers. Repeated low-level exposure (via dust or contaminated surfaces) can lead to delayed hypersensitivity dermatitis.

  • Physical State Hazards: As a likely solid/powder, electrostatic charging is a risk. Iodinated compounds are heavy but often form "fluffy" static-prone dusts that cling to PPE, creating a secondary exposure risk during doffing [2].

PPE Selection Matrix

The following matrix dictates protection levels based on the operational state.

Protective Layer Solid / Powder Handling Solution / Reaction Work Spill Cleanup (>5g)
Hand Protection Double Nitrile (min 5 mil). Change immediately if contaminated.[1][2]Laminate (Silver Shield) liners under Nitrile outer gloves. Reason: Nitro-aromatics permeate nitrile in <15 mins when dissolved.Butyl Rubber or Laminate (Silver Shield).
Respiratory Fume hood (Primary). If outside hood: N95/P100 particulate respirator.Fume hood (Mandatory).[1] If hood failure: Full-face respirator with Organic Vapor/Acid Gas cartridges.SCBA or Full-face respirator with OV/AG/P100 combo.
Eye/Face Chemical Safety Goggles (tight-fitting).[3]Chemical Safety Goggles + Face Shield (if pressurized/heating).Chemical Safety Goggles + Face Shield.[1][2]
Body Standard Lab Coat (Cotton/Poly).Lab Coat + Tyvek Sleeve Covers .Tyvek Coveralls (Type 5/6) + Chemical Apron.
PPE Decision Logic (Visualization)

The following decision tree guides the researcher through the selection process based on the specific task and compound state.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Melt State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent LowDust Standard: Double Nitrile + Hood DustRisk->LowDust Weighing <1g HighDust High: P100 Mask + Tyvek Sleeves DustRisk->HighDust Milling / >10g Penetrating Penetrating (DCM, THF) Solvent->Penetrating Standard Standard (EtOAc, Hex) Solvent->Standard GloveRec REQUIRED: Laminate/Silver Shield Liners Penetrating->GloveRec GloveStd Double Nitrile (Change <15m) Standard->GloveStd

Figure 1: PPE Selection Logic Flow based on physical state and solvent interaction.

Operational Protocols
Phase A: Pre-Work Engineering Check

Before donning PPE, verify the Fume Hood Face Velocity . It must be >100 fpm (0.5 m/s) . Nitro-aromatic dusts are heavy; a weak hood will allow turbulence to pull dust back into the breathing zone.

Phase B: Weighing & Transfer (Static Control)
  • Anti-Static Gun: Use an ionizing gun on the weighing boat and spatula. Iodinated nitro compounds gather static charge easily, causing "jumping" powder.

  • Damping: If possible, dampen the solid with the reaction solvent inside the weigh boat before transferring to the flask. This eliminates dust generation during the transfer.

Phase C: Safe Doffing (The "Dirty to Clean" Transition)

Most exposure to nitro-aromatics occurs after the experiment, when removing contaminated gear.

Doffing_Workflow Step1 1. Inspect Outer Gloves (If visible contamination: Wash with soap/water BEFORE removal) Step2 2. Remove Outer Gloves (Rolling technique - inside out) Step1->Step2 Step3 3. Remove Eye Protection (Handle by straps only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside-out to trap dust) Step3->Step4 Step5 5. Remove Inner Gloves (Do not touch skin with outer surface) Step4->Step5 Step6 6. Immediate Hand Wash (Cool water + Soap for 2 mins) Step5->Step6

Figure 2: Sequential Doffing Protocol to minimize secondary contamination.

Waste Disposal & Decontamination

Proper disposal is legally required and environmentally critical due to the halogen content.

  • Classification: Halogenated Organic Waste .[4] Do not mix with general organic waste if your facility separates halogenated streams (due to the Iodine atom).

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, peroxides) as nitro compounds can form unstable mixtures [3].

  • Spill Cleanup (<5g):

    • Cover with a solvent-dampened pad (Ethanol or Acetone) to prevent dust.

    • Wipe up and place in a sealed jar.

    • Wash the surface with a dilute surfactant (soap) solution, not bleach. (Bleach can react with amines if the nitro group reduces).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from [Link]

Sources

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